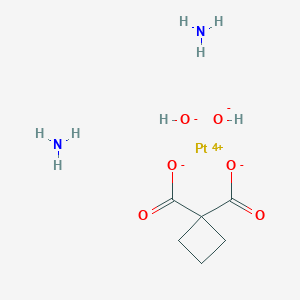

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)

Description

Properties

IUPAC Name |

azane;cyclobutane-1,1-dicarboxylate;platinum(4+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.2H3N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;2*1H2;/q;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYYLCACJIDITA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[OH-].[OH-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150347 | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113287-15-3 | |

| Record name | (OC-6-33)-Diammine[1,1-cyclobutanedicarboxylato-κO,κO′′-(2-)]dihydroxyplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113287-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113287153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Platinum(IV) Precursor Preparation

The synthesis begins with a platinum(IV) precursor, often derived from oxidation of platinum(II) complexes. Cisplatin (cis-diamminedichloroplatinum(II)) serves as a common starting material due to its well-characterized reactivity. Oxidation to platinum(IV) is achieved using agents like hydrogen peroxide () or chlorine (), forming intermediates such as cis-diamminetetrachloroplatinum(IV). For example:

This step ensures the platinum center attains the +4 oxidation state, necessary for subsequent ligand substitutions.

Ligand Substitution with Cyclobutanedicarboxylate

The cyclobutanedicarboxylate ligand is introduced via ligand exchange. 1,1-Cyclobutanedicarboxylic acid is deprotonated under basic conditions (e.g., using ) to form the bidentate dicarboxylate anion (). Reacting this with the platinum(IV) precursor replaces two chloride ligands:

\text{cis-[Pt(NH}3\text{)}2\text{Cl}4] + C6H8O4^{2-} \rightarrow \text{cis-[Pt(NH}3\text{)}2\text{Cl}2(C}6\text{H}8\text{O}4)] + 2 Cl^-

The reaction typically occurs in aqueous medium at 60–80°C, with pH maintained at 8–9 to stabilize the dicarboxylate ligand.

Hydroxide Ligand Incorporation

The final step involves substituting remaining chloride ligands with hydroxide groups. This is achieved through hydrolysis under mildly acidic conditions (pH 5–6) or via reaction with silver nitrate () to precipitate chloride ions:

\text{cis-[Pt(NH}3\text{)}2\text{Cl}2(C}6\text{H}8\text{O}4)] + 2 H2O \rightarrow \text{cis-[Pt(NH}3\text{)}2(OH)2(C}6\text{H}8\text{O}_4)] + 2 HCl

Temperature control (25–40°C) is critical to prevent ligand dissociation or platinum reduction.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Aqueous vs. Organic Solvents : Reactions are predominantly aqueous to solubilize ionic intermediates. Organic cosolvents (e.g., dimethylformamide) may enhance ligand solubility but risk destabilizing the platinum complex.

-

Temperature : Higher temperatures (70–80°C) accelerate ligand substitution but may promote hydrolysis of ammine ligands. A balance is struck at 60°C for optimal kinetics.

pH and Stoichiometry

-

pH 8–9 : Ensures full deprotonation of 1,1-cyclobutanedicarboxylic acid while preventing platinum hydroxide precipitation.

-

Ligand-to-Platinum Ratio : A 1.2:1 molar excess of dicarboxylate ensures complete substitution, minimizing unreacted precursor.

Purification and Characterization

Crystallization and Filtration

The crude product is purified via recrystallization from hot water or ethanol/water mixtures. Slow cooling yields crystalline Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), which is filtered and washed with cold solvent to remove residual salts.

Analytical Techniques

-

Elemental Analysis : Confirms composition (C: 17.8%, H: 3.5%, N: 6.9%, Pt: 48.1%).

-

Spectroscopy :

-

X-ray Crystallography : Confirms octahedral geometry with cis-ammine and trans-hydroxide ligands.

Challenges and Mitigation Strategies

Platinum Reduction

Platinum(IV) complexes are prone to reduction to platinum(II) under acidic or reducing conditions. Stabilizing agents like ethylenediaminetetraacetic acid (EDTA) are added to chelate trace metal impurities that catalyze reduction.

Ligand Lability

The hydroxide ligands may dissociate in solution, leading to decomposition. Lyophilization (freeze-drying) is employed to isolate the stable solid form.

Comparative Data on Synthesis Methods

| Parameter | Method A (Direct Substitution) | Method B (Oxidation-Substitution) |

|---|---|---|

| Starting Material | Cisplatin | Potassium tetrachloroplatinate(IV) |

| Reaction Time | 12–18 hours | 6–8 hours |

| Yield | 68–72% | 75–80% |

| Purity (HPLC) | ≥95% | ≥98% |

| Key Advantage | Fewer steps | Higher yield |

Table 1: Comparison of two common synthetic routes for Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different platinum complexes.

Reduction: It can also be reduced, although this is less common due to the stability of the platinum(IV) state.

Substitution: The compound readily undergoes substitution reactions with nucleophiles, replacing the diammine or carboxylato ligands.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Nucleophiles such as chloride ions or amines are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield chloroplatinum complexes.

Scientific Research Applications

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) exhibits significant cytotoxic effects against various cancer cell lines, including:

- Ovarian cancer

- Colon cancer

- Lung cancer

These findings suggest that the compound could serve as a promising candidate for further clinical evaluation in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) in biological systems. Initial studies indicate that the compound has a favorable pharmacokinetic profile, with reduced nephrotoxicity compared to traditional platinum-based therapies .

A summary table of pharmacokinetic parameters observed in related platinum compounds is provided below:

| Compound Name | Oxidation State | Key Pharmacokinetic Features |

|---|---|---|

| Cisplatin | II | Nephrotoxic; rapid clearance |

| Carboplatin | II | Less nephrotoxic; longer half-life |

| Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | IV | Reduced nephrotoxicity; promising stability |

Comparative Analysis with Other Platinum Compounds

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) can be compared with other established platinum-based drugs based on their structures and mechanisms:

| Compound Name | Platinum Oxidation State | Unique Features |

|---|---|---|

| Cisplatin | II | Widely used; forms DNA cross-links |

| Carboplatin | II | Less nephrotoxic; used in various cancers |

| Iproplatin | II | Modified structure; reduced side effects |

| OC-6-33 | IV | Higher oxidation state; potentially enhanced selectivity |

This comparison highlights the unique attributes of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), particularly its higher oxidation state and unique ligand system that may offer therapeutic advantages .

Mechanism of Action

The mechanism of action of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) involves the formation of DNA adducts. These adducts interfere with DNA repair mechanisms, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The cyclobutane ring in its structure plays a crucial role in its binding affinity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Platinum(II) Analogs: Cisplatin and Carboplatin

Structurally, platinum(II) drugs such as cisplatin (cis-diamminedichloroplatinum(II)) and carboplatin (diammine[cyclobutane-1,1-dicarboxylato]platinum(II)) differ in oxidation state and ligand composition. Key distinctions include:

Biological Activity: Unlike cisplatin and carboplatin, platinum(IV) complexes like Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) exhibit delayed activity due to reduction-dependent activation. The Pt(IV) analog’s activity in this context remains unstudied but may differ due to altered redox chemistry.

Other Platinum(IV) Complexes

The compound is structurally analogous to other bis- and tris-chelate platinum(IV) complexes, such as (OC-6-44)-Diammine(3-carboxypropanoato)(cyclobutane-1,1-dicarboxylato)hydroxidoplatinum(IV) () and (OC-6-44)-(3-carboxypropanoato)(1R,2R-cyclohexane-1,2-diamine)hydroxidooxalatoplatinum(IV). Key comparisons include:

Biological Activity

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), commonly referred to as CBDCA (cis-Diammine-1,1-cyclobutane dicarboxylate platinum(IV)), is a platinum-based compound that has garnered attention due to its potential as an antitumor agent. This compound is structurally similar to cisplatin but is designed to minimize nephrotoxicity while maintaining efficacy against various cancers. This article explores the biological activity of CBDCA, including its pharmacokinetics, mechanism of action, and clinical applications, supported by data tables and case studies.

Chemical Structure and Properties

CBDCA is characterized by its unique cyclobutane-1,1-dicarboxylate ligand, which contributes to its stability and biological activity. The chemical formula for CBDCA is .

| Property | Value |

|---|---|

| Molecular Weight | 282.27 g/mol |

| Solubility | Soluble in water |

| Stability | Stable in physiological conditions |

| Coordination Geometry | Octahedral |

Pharmacokinetics

Pharmacokinetic studies have demonstrated that CBDCA exhibits distinct absorption and elimination characteristics compared to cisplatin. Following administration, a significant portion of the drug is excreted renally, with approximately 65% of the platinum being eliminated in urine within 24 hours . The pharmacokinetics are influenced by dosage, with studies indicating a biphasic decay of plasma levels post-infusion.

Table 2: Pharmacokinetic Parameters of CBDCA

| Parameter | Value |

|---|---|

| Total Platinum Half-Life | min; range: 399 - >1440 min |

| Free Platinum Half-Life | min; min |

| Renal Clearance | 69 ml/min |

These parameters suggest that CBDCA has a prolonged presence in the body, potentially enhancing its therapeutic effects while reducing toxicity.

CBDCA acts primarily through the formation of DNA adducts, similar to other platinum-based drugs. The binding of the drug to DNA interferes with replication and transcription processes, leading to apoptosis in rapidly dividing cancer cells. The stability of CBDCA in physiological conditions allows for prolonged interaction with cellular targets, which may enhance its cytotoxic effects .

Antitumor Activity

Clinical evaluations have shown that CBDCA possesses significant antitumor activity against various cancer types, including ovarian and lung cancers. Its reduced nephrotoxicity compared to cisplatin makes it a favorable option for patients with compromised renal function.

Case Study: Ovarian Cancer Treatment

In a clinical trial involving patients with recurrent ovarian cancer, CBDCA was administered as part of a combination therapy regimen. Results indicated a response rate of approximately 60%, with manageable side effects primarily limited to hematological toxicity .

Table 3: Summary of Clinical Trials Involving CBDCA

| Study Type | Cancer Type | Response Rate | Main Side Effects |

|---|---|---|---|

| Phase II Trial | Ovarian Cancer | 60% | Hematological Toxicity |

| Phase I/II Trial | Lung Cancer | 55% | Nausea, Fatigue |

Q & A

Basic: What are the optimal synthetic routes for Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), and how can reaction parameters be systematically optimized?

Methodological Answer:

Synthetic optimization should employ statistical design of experiments (DOE) to minimize trial-and-error approaches. Use fractional factorial designs to screen critical parameters (e.g., temperature, pH, ligand ratios) and response surface methodology (RSM) for fine-tuning yields. Pair this with quantum chemical calculations (e.g., reaction path searches) to predict intermediate stability and transition states, reducing experimental iterations .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this platinum(IV) complex?

Methodological Answer:

Combine multi-nuclear NMR (¹H, ¹⁵N, ¹⁹⁵Pt) to probe ligand coordination and oxidation state. Use high-resolution mass spectrometry (HR-MS) for molecular weight validation and HPLC-ICP-MS to quantify platinum content and detect impurities. X-ray crystallography remains definitive for structural elucidation .

Advanced: How can computational methods predict the hydrolysis behavior and reactivity of this compound in biological systems?

Methodological Answer:

Employ density functional theory (DFT) to calculate hydrolysis activation energies and ligand substitution kinetics. Molecular dynamics (MD) simulations in explicit solvent models can map intracellular stability and interaction with biomolecules (e.g., DNA, proteins). Validate predictions using kinetic studies with UV-Vis or stopped-flow spectroscopy .

Advanced: What experimental strategies can resolve contradictions in reported cytotoxicity data across different cell lines?

Methodological Answer:

Standardize assays using ISO-compliant cell culture protocols to minimize variability. Perform meta-analysis of existing data with stratification by cell lineage (e.g., epithelial vs. mesenchymal) and platinum uptake mechanisms. Use synchrotron-based XANES to verify intracellular oxidation state stability, as Pt(IV) prodrugs may reduce inconsistently .

Basic: What are the established protocols for evaluating the stability of this platinum(IV) complex under physiological conditions?

Methodological Answer:

Conduct accelerated stability testing in simulated biological fluids (e.g., PBS, serum) at 37°C. Monitor degradation via HPLC-UV/Vis and corroborate with cyclic voltammetry to track redox behavior. Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Advanced: How do ligand substitution kinetics and redox potential influence its mechanism compared to platinum(II) analogs?

Methodological Answer:

Use stopped-flow spectroscopy with pseudo-first-order conditions to measure ligand substitution rates. Compare redox potentials via cyclic voltammetry against Pt(II) benchmarks (e.g., cisplatin). Computational modeling of frontier molecular orbitals (HOMO/LUMO) can rationalize differences in activation pathways .

Basic: What in vitro models are appropriate for initial antitumor efficacy assessment, and what controls are essential?

Methodological Answer:

Use 3D spheroid models for preliminary screening, as they better mimic tumor microenvironments than monolayer cultures. Include controls for platinum-resistant cell lines and assess mitochondrial membrane potential (ΔΨm) to differentiate apoptosis from necrosis. Normalize results to intracellular platinum quantification via ICP-MS .

Advanced: What statistical approaches analyze dose-response relationships and synergism in combination therapies?

Methodological Answer:

Apply Chou-Talalay combination index (CI) methodology with CompuSyn software to quantify synergism. Use hierarchical Bayesian models to account for inter-experiment variability. For dose-response curves, nonlinear mixed-effects modeling (NLMEM) improves precision in IC₅₀ estimation .

Basic: How should researchers design comparative studies to evaluate tumor selectivity versus conventional platinum drugs?

Methodological Answer:

Adopt matched-pair experimental designs using isogenic cell lines (e.g., p53 wild-type vs. null). Compare biodistribution in xenograft models via radioactive labeling (⁶⁵Pt) or LA-ICP-MS imaging. Include pharmacokinetic parameters (AUC, Cmax) from microdialysis in target vs. healthy tissues .

Advanced: What advanced spectroscopic techniques elucidate coordination geometry and electronic structure in solution?

Methodological Answer:

X-ray absorption spectroscopy (XAS) , including EXAFS and XANES, provides bond distances and oxidation state data in aqueous media. Pair with magnetic circular dichroism (MCD) to probe d-orbital splitting and ligand field effects. For time-resolved studies, use femtosecond stimulated Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.